Computed Lipophilicity (XLogP3-AA) Reveals a 0.5 log-unit Increase over the Des-Methyl Analog That Influences Membrane Permeability and Non-Specific Binding
The target compound exhibits a computed XLogP3-AA of 1.8, compared with 1.3 for the des-methyl analog 1-(2,6-dimethoxybenzyl)piperidin-4-amine (CAS 397244-99-4) [1]. This 0.5 log-unit increase corresponds to an approximately 3.2-fold higher predicted octanol-water partition coefficient, which is a critical determinant of passive membrane permeability, blood-brain barrier penetration potential, and non-specific protein binding in biological assays. The difference arises solely from N-methylation of the exocyclic amine, which masks one hydrogen-bond donor, increases the number of rotatable bonds from 4 to 5, and raises the molecular weight from 250.17 to 264.18 g/mol.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8; MW = 264.36 g/mol; HBD = 1; Rotatable bonds = 5 |
| Comparator Or Baseline | 1-(2,6-Dimethoxybenzyl)piperidin-4-amine (CAS 397244-99-4): XLogP3-AA = 1.3; MW = 250.17 g/mol; HBD = 1; Rotatable bonds = 4 |
| Quantified Difference | ΔXLogP3-AA = +0.5 (≈3.2-fold higher partition coefficient); ΔMW = +14.19 g/mol; ΔRotatable bonds = +1 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
For procurement decisions, this 0.5 log-unit lipophilicity difference means that the N-methyl analog cannot substitute for the des-methyl analog in permeability-critical assays without re-validation, as it may exhibit altered cell penetration and non-specific binding profiles.
- [1] PubChem. (2025). Compound Summary for CID 2761132: 1-(2,6-Dimethoxybenzyl)-N-methylpiperidine-4-amine. Computed Properties: XLogP3-AA = 1.8. View Source
